molecular formula C12H14N2O B2883975 4-[2-(1H-pyrazol-3-yl)propan-2-yl]phenol CAS No. 1554586-90-1

4-[2-(1H-pyrazol-3-yl)propan-2-yl]phenol

Cat. No.: B2883975
CAS No.: 1554586-90-1
M. Wt: 202.257
InChI Key: ZZLRORWBHHLUQH-UHFFFAOYSA-N
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Description

Significance of Pyrazole-Phenol Hybrid Scaffolds in Drug Discovery

The strategy of creating hybrid molecules by combining two or more pharmacophores is a well-established approach in drug design. The goal is to develop novel chemical entities with enhanced biological activity, improved selectivity, or a better pharmacokinetic profile. Pyrazole-phenol hybrids are a prime example of this strategy, as both individual scaffolds are present in a multitude of biologically active compounds. nih.gov

The pyrazole (B372694) nucleus is a versatile and privileged scaffold in medicinal chemistry, known for a wide spectrum of pharmacological activities including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. globalresearchonline.netresearchgate.net Phenolic compounds are also of great importance, renowned for their antioxidant, anti-inflammatory, and enzyme-inhibiting capabilities. nih.govmdpi.com The combination of these two moieties into a single molecule can lead to synergistic effects or novel mechanisms of action. For instance, compounds containing both phenolic and pyrazolic motifs have been investigated for their potent antioxidant and lipoxygenase (LOX) inhibitory activities, which are crucial in combating oxidative stress and inflammation-related diseases. nih.gov

Historical Context of Pyrazole Derivatives as Bioactive Compounds

The history of pyrazole chemistry dates back to 1883, when it was first named by the German chemist Ludwig Knorr. dntb.gov.ua Since their discovery, pyrazole derivatives have played a crucial role in the development of pharmaceuticals. globalresearchonline.net One of the earliest successes was Antipyrine (Phenazone), a pyrazolone (B3327878) derivative introduced in the 1880s as an analgesic and antipyretic. This was followed by other pyrazolone-based drugs like Aminopyrine and Phenylbutazone, which were widely used for their anti-inflammatory properties.

The therapeutic relevance of the pyrazole core has continued to expand dramatically over the decades. The presence of this heterocyclic ring in numerous FDA-approved drugs underscores its importance. dntb.gov.ua Notable examples include the anti-inflammatory drug Celecoxib (B62257), the anticoagulant Apixaban, and the erectile dysfunction medication Sildenafil, all of which feature a pyrazole ring as a central structural element. dntb.gov.uamdpi.com The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, further highlighting the biological significance of this scaffold. nih.gov This extensive history validates the continued exploration of new pyrazole-containing compounds for therapeutic applications.

Position of 4-[2-(1H-pyrazol-3-yl)propan-2-yl]phenol within Contemporary Research Paradigms

In the current research landscape, this compound and its analogues are situated at the intersection of several key drug discovery trends. The focus on developing novel kinase inhibitors, modulators of protein-protein interactions, and agents targeting oxidative stress pathways makes this scaffold particularly relevant. The structural features of pyrazole-phenol hybrids make them attractive candidates for screening against a wide array of biological targets.

Research on structurally similar compounds, such as 2-(1H-pyrazol-3-yl)phenol and its derivatives, provides insight into the potential of this class of molecules. For example, various substituted pyrazole-phenol compounds have been synthesized and evaluated for their antioxidant and enzyme inhibitory activities. nih.gov The data from these studies can inform the rational design of new derivatives based on the this compound template.

Below is a representative table of biological activities demonstrated by various pyrazole-phenol hybrid compounds, illustrating the therapeutic potential of this structural class.

Compound TypeBiological ActivityTarget/AssayReference
Pyrazole derivatives of phenolic acidsAntioxidant (Radical Scavenging)DPPH Assay nih.gov
Pyrazole derivatives of phenolic acidsAnti-inflammatoryLipoxygenase (LOX) Inhibition nih.gov
Substituted 2-(1H-pyrazol-3-yl)phenolsAnti-inflammatory, AnalgesicCyclooxygenase (COX) Inhibition chemimpex.com
Pyrazole-Coumarin HybridsAntimicrobialMIC against various strains nih.gov
Pyrazole-Benzimidazole HybridsAnticancerActivity against cancer cell lines nih.gov

This table presents data for the general class of pyrazole-phenol hybrids to illustrate their potential, as specific research data for this compound is not extensively published.

The continued synthesis and biological evaluation of compounds like this compound are driven by the enduring success of the pyrazole scaffold and the recognized therapeutic benefits of phenolic compounds. As a building block, it offers a platform for creating diverse chemical libraries to be screened for new therapeutic agents, positioning it as a valuable tool in the ongoing quest for novel medicines. sigmaaldrich.comchemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(1H-pyrazol-5-yl)propan-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-12(2,11-7-8-13-14-11)9-3-5-10(15)6-4-9/h3-8,15H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLRORWBHHLUQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1554586-90-1
Record name 4-[2-(1H-pyrazol-5-yl)propan-2-yl]phenol
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Computational and Theoretical Investigations of 4 2 1h Pyrazol 3 Yl Propan 2 Yl Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for elucidating the intrinsic properties of a molecule. nih.govresearchgate.net These calculations offer a deep understanding of the geometric and electronic characteristics that govern the compound's stability and chemical behavior.

Density Functional Theory (DFT) is widely employed to determine the most stable conformation (geometry optimization) and electronic structure of pyrazole (B372694) derivatives. nih.govtandfonline.com Using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p), researchers can calculate various molecular properties. nih.govresearchgate.net For 4-[2-(1H-pyrazol-3-yl)propan-2-yl]phenol, the optimized geometry would reveal the spatial arrangement of the pyrazole and phenol (B47542) rings, which is crucial for its interaction with biological targets. nih.gov

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution, identifying electrophilic and nucleophilic sites within the molecule. researchgate.nettandfonline.com This information is vital for predicting how the molecule will interact with other chemical species. researchgate.net

Table 1: Representative Quantum Chemical Parameters Calculated via DFT for Phenolic Pyrazole Scaffolds.
ParameterTypical Calculated ValueSignificance
HOMO Energy-5.0 to -6.5 eVIndicates electron-donating ability
LUMO Energy-1.0 to -2.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)~4.0 to 5.5 eVCorrelates with chemical stability and reactivity nih.gov
Dipole Moment2.0 to 4.0 DebyeMeasures the molecule's overall polarity

Phenolic compounds are well-known for their antioxidant properties, which are primarily due to their ability to scavenge free radicals. researchgate.netplos.org The radical quenching activity of this compound can be elucidated by investigating the thermodynamics of three primary mechanisms: Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). nih.govmdpi.comresearchgate.net

Computational methods are used to calculate key thermodynamic parameters that determine the most favorable mechanism in a given environment (e.g., nonpolar vs. polar solvent). researchgate.netplos.org

HAT Mechanism: This pathway is governed by the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond. A lower BDE indicates that the hydrogen atom is more easily donated to a radical. plos.orgnih.gov

SET-PT Mechanism: This two-step process depends on the Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE). plos.orgnih.gov

SPLET Mechanism: This mechanism is assessed by the Proton Affinity (PA) and Electron Transfer Enthalpy (ETE). plos.orgnih.gov

By comparing the enthalpy values for these pathways, the dominant mechanism can be predicted. For phenolic compounds, the HAT mechanism is often favored in nonpolar media, while the SPLET mechanism tends to be more favorable in polar solvents like water and ethanol. researchgate.netplos.orgsunyempire.edu

Table 2: Key Thermodynamic Parameters for Evaluating Radical Scavenging Mechanisms.
MechanismGoverning ParameterDescription
HATBond Dissociation Enthalpy (BDE)Enthalpy change for homolytic cleavage of the O-H bond. nih.gov
SET-PTIonization Potential (IP) & Proton Dissociation Enthalpy (PDE)Energy required to remove an electron, followed by proton release. plos.org
SPLETProton Affinity (PA) & Electron Transfer Enthalpy (ETE)Energy change upon deprotonation, followed by electron transfer. plos.org

Molecular Docking Simulations for Biomolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein receptor. nih.govresearchgate.net This method is instrumental in drug discovery for screening potential inhibitors and understanding their mechanism of action at a molecular level. nih.gov

Phenolic pyrazole derivatives have been investigated as inhibitors of enzymes like lipoxygenase (LOX), which plays a role in inflammation. researchgate.netnih.gov Molecular docking simulations can predict how this compound binds within the active site of LOX. nih.gov Such studies reveal that pyrazole-based inhibitors may not interact directly with the catalytic metal ion (e.g., iron) in the active site but can act as inhibitors by blocking the channel through which the substrate (e.g., linoleic acid) approaches the active site. researchgate.net The simulation identifies the key amino acid residues that form interactions with the ligand, providing a detailed picture of the binding mode. nih.gov

Beyond predicting the binding pose, docking simulations quantify the strength of the interaction through a scoring function, which estimates the binding affinity, often expressed in kcal/mol. researchgate.netacs.org A lower binding energy score indicates a more stable protein-ligand complex. researchgate.net

The analysis details the specific non-covalent interactions that stabilize the complex, including:

Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the ligand and receptor (e.g., between the phenolic -OH or pyrazole -NH groups and polar amino acid residues like THR or TYR). tandfonline.com

Hydrophobic Interactions: Occur between the nonpolar regions of the ligand (like the phenyl ring) and hydrophobic residues in the active site. nih.gov

π-π Stacking: Aromatic rings of the ligand can stack with aromatic residues like Phenylalanine (PHE) or Histidine (HIS). tandfonline.com

These detailed interaction analyses are crucial for understanding structure-activity relationships and for designing more potent and selective inhibitors. nih.gov

Table 3: Typical Ligand-Receptor Interactions for a Phenolic Pyrazole Inhibitor in an Enzyme Active Site.
Interaction TypeLigand Moiety InvolvedPotential Interacting Amino Acid Residues
Hydrogen BondPhenolic -OH, Pyrazole -NHSerine (Ser), Threonine (Thr), Tyrosine (Tyr), Glutamic Acid (Glu)
Hydrophobic/Van der WaalsPhenyl ring, propan-2-yl groupLeucine (Leu), Valine (Val), Alanine (Ala), Phenylalanine (Phe)
π-π StackingPhenyl ring, Pyrazole ringPhenylalanine (Phe), Tyrosine (Tyr), Histidine (His)
π-AlkylPhenyl/Pyrazole ring and Alkyl side chainsLeucine (Leu), Isoleucine (Ile), Valine (Val)

In Silico ADME Prediction and Pharmacokinetic Modeling

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) models provide early predictions of a compound's drug-like properties, helping to identify potential liabilities and reduce late-stage failures in drug development. researchgate.netnih.gov

For this compound, computational tools can predict a range of ADME parameters. These predictions are often based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area (PSA). mdpi.com A key part of this assessment is checking for compliance with established guidelines like Lipinski's Rule of Five, which helps predict oral bioavailability. mdpi.comchemmethod.com

Predicted properties typically include:

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are calculated to estimate how well the compound is absorbed from the gut. mdpi.com

Distribution: Predictions on plasma protein binding and the ability to cross the blood-brain barrier (BBB) are made.

Metabolism: The model can predict interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. mdpi.com Inhibition of certain CYP isoforms can lead to adverse drug-drug interactions.

Excretion: Properties like aqueous solubility (logS) are estimated. researchgate.net

These in silico analyses provide a comprehensive pharmacokinetic profile, indicating whether the compound has favorable properties to be developed further as a therapeutic agent. researchgate.netnih.gov

Table 4: Predicted ADME Properties for a Representative Pyrazole Derivative.
PropertyPredicted Value/RangeInterpretation
Molecular Weight< 500 g/molCompliant with Lipinski's Rule chemmethod.com
logP (Lipophilicity)2.0 - 4.5Good balance for permeability and solubility researchgate.net
Topological Polar Surface Area (TPSA)< 140 ŲInfluences cell permeability
Human Intestinal Absorption (HIA)> 90%High probability of absorption from the gut mdpi.com
Caco-2 Permeability (logPapp)> 0.9High permeability mdpi.com
Blood-Brain Barrier (BBB) PermeationLow / NoIndicates low potential for CNS side effects mdpi.com
CYP2D6 InhibitorNoLow risk of specific drug-drug interactions

Structure-Based Drug Design and Virtual Screening Applications

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. frontiersin.orgmdpi.com Computational methods, particularly structure-based drug design and virtual screening, have become indispensable tools for the discovery and optimization of pyrazole-based therapeutic agents. chemmethod.comnih.gov While direct and extensive research on the specific application of this compound, also known as Bisphenol P (BPP), in structure-based drug design campaigns is not widely documented in publicly available literature, its structural features and known biological interactions suggest potential utility in this area. This section will explore the computational and theoretical approaches that could be applied to BPP, drawing parallels from studies on other pyrazole derivatives and its known interactions with biological targets.

Structure-based drug design relies on the three-dimensional structure of a biological target, such as a protein or nucleic acid, to design and discover new drugs. This approach can significantly accelerate the drug discovery process and reduce costs compared to traditional methods. chemmethod.com Virtual screening, a key component of structure-based design, involves the computational screening of large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov

Potential Applications in Drug Discovery:

The pyrazole moiety within BPP is a versatile scaffold that can be functionalized to modulate its pharmacokinetic and pharmacodynamic properties. frontiersin.org The phenol group can participate in crucial hydrogen bonding interactions with target proteins, a key feature for molecular recognition.

Computational Docking Studies:

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov Although specific drug design-focused docking studies on BPP are limited, its interaction with nuclear receptors has been investigated. For instance, studies have explored the binding of BPP to the androgen receptor. bwise.kr Such studies provide insights into the binding mode and affinity of BPP, which can be the starting point for designing novel modulators of these receptors.

A hypothetical virtual screening campaign could involve docking a library of pyrazole-containing compounds against a specific target. The results would be ranked based on their predicted binding affinity and other scoring functions. The top-ranking compounds would then be selected for experimental validation.

Pharmacophore Modeling:

Pharmacophore modeling is another valuable computational tool that can be used in conjunction with virtual screening. A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. By creating a pharmacophore model based on the structure of BPP or other known ligands of a target, it is possible to screen large databases for molecules that match the pharmacophore and are therefore likely to be active.

Structure-Activity Relationship (SAR) Studies:

Computational methods can also be used to guide structure-activity relationship (SAR) studies. By systematically modifying the structure of BPP in silico and evaluating the effect of these modifications on its predicted binding affinity, it is possible to identify key structural features that are important for activity. nih.gov For example, modifications to the pyrazole ring or the phenol group could be explored to optimize binding to a target protein.

The following table summarizes the types of computational data that would be generated in a structure-based drug design study of pyrazole derivatives:

Computational MethodData GeneratedApplication in Drug Design
Molecular Docking Binding affinity (e.g., kcal/mol), binding pose, key interacting residues, hydrogen bond interactions, hydrophobic interactions. nih.govbwise.krPrioritizing compounds from a virtual library for experimental testing, understanding the binding mechanism of a ligand to its target. chemmethod.com
Virtual Screening A ranked list of candidate molecules based on their predicted binding affinity or other scoring functions. nih.govacs.orgIdentifying novel hit compounds from large chemical libraries. nih.gov
Pharmacophore Modeling A 3D model of the essential chemical features required for biological activity (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).Screening large databases for molecules with the desired structural features, guiding the design of new molecules with improved activity. nih.gov
Molecular Dynamics (MD) Simulations Information on the dynamic behavior of the ligand-protein complex over time, stability of binding interactions, conformational changes in the protein and ligand. nih.govAssessing the stability of the predicted binding pose from docking, providing a more accurate estimation of binding free energy.

While this compound has been identified as an endocrine disruptor, its chemical structure holds potential for repurposing or as a scaffold in drug discovery efforts targeting various diseases. biorxiv.orgrsc.orgacs.org The application of structure-based drug design and virtual screening methodologies could unlock the therapeutic potential of BPP derivatives by optimizing their selectivity and efficacy for specific biological targets while minimizing off-target effects.

Biological Activities and Pharmacological Potential of 4 2 1h Pyrazol 3 Yl Propan 2 Yl Phenol and Analogues

Anti-inflammatory Activity

Pyrazole (B372694) derivatives are well-recognized for their anti-inflammatory capabilities, with commercial drugs like celecoxib (B62257) featuring this core structure. nih.govrjpbr.com Analogues containing both pyrazole and phenol (B47542) groups have been developed as potent agents that can modulate key pathways in the inflammatory response.

Lipoxygenases (LOX) are enzymes involved in the metabolic pathway of arachidonic acid, leading to the production of leukotrienes, which are potent mediators of inflammation. Inhibition of these enzymes is a key strategy for developing anti-inflammatory drugs. nih.gov Certain pyrazole analogues have been identified as effective inhibitors of both lipoxygenase and cyclooxygenase (COX) enzymes. nih.gov

One notable example is the analogue (E)-2,6-bis(1,1-dimethyl-ethyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethenyl]phenol, known as PD 127443, which functions as a dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase. nih.gov Studies have shown that some pyrazole derivatives can achieve significant inhibition of 5-LOX, with IC₅₀ values in the sub-micromolar range, demonstrating their potential to reduce the production of pro-inflammatory leukotrienes. nih.govijpsjournal.com For instance, certain pyrazole analogues with a benzotiophenyl group and a carboxylic acid moiety have demonstrated potent dual inhibition of COX-2 and 5-LOX, with a 5-LOX inhibition IC₅₀ value of 1.78 µM, comparable to the reference drug licofelone (B1675295) (IC₅₀ = 0.51 µM). nih.gov

Beyond direct enzyme inhibition, pyrazole-phenol analogues can exert anti-inflammatory effects by modulating complex intracellular signaling pathways. Inflammation involves the activation of various kinases and transcription factors that lead to the production of pro-inflammatory mediators like cytokines and prostaglandins. nih.gov

Research has shown that pyrazole derivatives can suppress the expression of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin (B15479496) synthesis that is upregulated during inflammation. nih.gov The mechanism often involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a critical transcription factor that controls the expression of many inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β. ijpsjournal.comnih.gov Some pyrazole compounds have been shown to disrupt the activity of IκB kinase, which is essential for NF-κB activation. ijpsjournal.com Furthermore, pyrazole derivatives can interfere with mitogen-activated protein kinase (MAPK) signaling pathways, which also play a crucial role in regulating the inflammatory response. nih.gov The compound 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, for example, has demonstrated significant anti-inflammatory activity in vivo, underscoring the potential of this structural class to modulate these critical pathways. nih.govresearchgate.net

Antimicrobial Efficacy

The pyrazole scaffold is a key component in the development of new antimicrobial agents to combat the growing challenge of drug-resistant pathogens. rdd.edu.iq Analogues combining pyrazole with other heterocyclic or phenolic structures have shown broad-spectrum activity against both bacteria and fungi. mdpi.comresearchgate.net

Pyrazole derivatives have demonstrated notable efficacy against a range of bacterial species. nih.gov Studies have reported activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.gov The mechanism of action for many pyrazole derivatives is still under investigation, but some have been identified as potent DNA gyrase inhibitors, a mechanism that can be effective against both Gram-positive and Gram-negative bacteria. nih.gov

The potency of these compounds, often measured by the Minimum Inhibitory Concentration (MIC), can be significant. For example, certain pyrazole-thiazole hybrids have shown MIC values as low as 1.9 µg/mL. nih.gov In one study, a series of novel pyrazole derivatives showed excellent activity, with one compound exhibiting an MIC of 0.25 μg/mL against the Gram-negative E. coli and another showing an MIC of 0.25 μg/mL against the Gram-positive Streptococcus epidermidis, rivaling the standard antibiotic ciprofloxacin. nih.govresearchgate.net

Compound AnalogueGram-Positive BacteriaMIC (μg/mL)Gram-Negative BacteriaMIC (μg/mL)
Analogue 1 Streptococcus epidermidis0.25Escherichia coli>1
Analogue 2 Streptococcus epidermidis>1Escherichia coli0.25
Ciprofloxacin (Standard) Streptococcus epidermidis0.5Escherichia coli1

This table presents data on the antibacterial activity of pyrazole analogues, based on research findings. nih.govresearchgate.net Analogue 1 is 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide and Analogue 2 is 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide.

In addition to their antibacterial effects, pyrazole-phenol analogues have emerged as powerful antifungal agents, particularly against phytopathogenic fungi that cause significant damage to agricultural crops. nih.govresearchgate.net Research has demonstrated the efficacy of these compounds against a variety of fungal plant pathogens. mdpi.comnih.gov

Studies have evaluated arylpyrazole derivatives against fungi such as Cytospora sp., Colletotrichum gloeosporioides, Botrytis cinerea, Alternaria solani, and Fusarium solani. nih.gov Specific analogues, such as 4-chloro-2-(1H-pyrazol-3-yl)phenol and 4-bromo-3-phenol-1H-pyrazole, exhibited broad-spectrum antifungal properties with IC₅₀ values ranging from 4.66 to 12.47 µg/mL against this panel of fungi. nih.gov Structure-activity relationship studies indicate that the presence of an electron-withdrawing group on the phenol ring or a halogen atom on the pyrazole ring can enhance antifungal activity. nih.gov

Compound AnalogueFungal StrainIC₅₀ (μg/mL)
4-chloro-2-(1H-pyrazol-3-yl)phenol Cytospora sp.4.66
Colletotrichum gloeosporioides6.28
Botrytis cinerea7.34
Alternaria solani9.55
Fusarium solani12.47
4-bromo-3-phenol-1H-pyrazole Cytospora sp.5.12
Colletotrichum gloeosporioides7.03
Botrytis cinerea8.16
Alternaria solani10.23
Fusarium solani11.94

This table displays the IC₅₀ values of two pyrazole-phenol analogues against various phytopathogenic fungi, highlighting their potent and broad-spectrum activity. nih.gov

Anticancer and Antiproliferative Effects

The pyrazole scaffold is a privileged structure in oncology drug discovery, forming the core of several approved anticancer agents. biomedpharmajournal.orgmdpi.com Pyrazole derivatives have been extensively explored for their ability to inhibit cancer cell growth, induce programmed cell death (apoptosis), and prevent metastasis. nih.govnih.govnih.gov These compounds can target a variety of molecular pathways crucial for cancer cell survival and proliferation. nih.gov

The mechanisms of action for anticancer pyrazole analogues are diverse. They have been shown to interact with multiple targets, including critical enzymes like cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and tubulin. nih.gov For example, some indole-pyrazole hybrids act as potent CDK2 inhibitors, while certain 1,4-benzoxazine-pyrazole hybrids effectively inhibit EGFR. nih.gov The antiproliferative effects are often mediated by inducing apoptosis and causing cell cycle arrest. mdpi.com

Numerous studies have demonstrated the cytotoxic potential of pyrazole derivatives against a wide range of human cancer cell lines, including those from lung (A549), breast (MCF7, MDA-MB-231), colon (HCT116), and liver (HepG2) cancers. nih.govacs.orgmdpi.com The potency of these compounds can be substantial, with some derivatives showing IC₅₀ values in the low micromolar and even nanomolar range, sometimes exceeding the efficacy of standard chemotherapy drugs like doxorubicin. biomedpharmajournal.orgnih.gov

Compound Analogue ClassCancer Cell LineIC₅₀ (µM)
1,4-Benzoxazine-Pyrazole Hybrid MCF7 (Breast)2.82
A549 (Lung)3.14
HeLa (Cervical)4.06
Indole-Pyrazole Hybrid HCT116 (Colon)< 23.7
MCF7 (Breast)< 23.7
Pyrazole Carbaldehyde Derivative MCF7 (Breast)0.25
Pyrazolyl Analogue with Pyridine Nucleus HCT116 (Colon)4.2

This table summarizes the in vitro cytotoxic activity of various classes of pyrazole analogues against several human cancer cell lines, with data compiled from multiple research studies. nih.govnih.gov

Inhibition of Cancer Cell Line Proliferation

Research has shown that pyrazole derivatives, including analogues of 4-[2-(1H-pyrazol-3-yl)propan-2-yl]phenol, exhibit considerable antiproliferative activity against various human cancer cell lines. These compounds have been effective in inhibiting the growth of leukemia (K562, MV4-11), breast cancer (MCF-7), lung cancer (A549), and ovarian cancer (A2780) cells. nih.govnih.gov

For instance, certain pyrazole compounds have shown high inhibitory activities against K562, MCF-7, and A549 cells. nih.gov One particular derivative was found to be more potent than the established tubulin inhibitor ABT-751 against K562 and A549 cells. nih.gov The antiproliferative effects of these compounds are often evaluated using the MTT assay, which measures cell viability. mdpi.com Studies have demonstrated that these compounds can overcome common mechanisms of drug resistance in cancer cells. nih.gov For example, a taxol-resistant A549 cell line showed increased sensitivity to certain pyrazole compounds. nih.gov

The following table summarizes the antiproliferative activity of selected pyrazole analogues against various cancer cell lines.

Induction of Apoptotic Pathways

The anticancer effects of this compound analogues are also attributed to their ability to induce apoptosis, or programmed cell death. This process is crucial for eliminating cancerous cells. Key markers of apoptosis include the cleavage of poly(ADP-ribose)polymerase-1 (PARP-1) and the activation of caspases, which are proteases that execute the apoptotic process.

Impact on Cell Cycle Regulation and Proliferating Cell Nuclear Antigen (PCNA) Expression

In addition to inducing apoptosis, pyrazole-based compounds can influence the cell cycle, a series of events that leads to cell division and duplication. By arresting the cell cycle at specific phases, these compounds can prevent cancer cells from proliferating.

Research indicates that some pyrazole analogues can induce cell cycle arrest, particularly at the G2/M phase. mdpi.commdpi.com This is often associated with the downregulation of key cell cycle regulatory proteins such as cyclin-dependent kinases (CDKs) and cyclins. mdpi.com Furthermore, these compounds can upregulate the expression of cell cycle inhibitors like p21. mdpi.comnih.gov

Proliferating cell nuclear antigen (PCNA) is a protein that plays a central role in DNA replication and repair. The interaction of certain compounds with PCNA can lead to the degradation of proteins involved in cell cycle progression, thereby halting cell proliferation. nih.gov The regulation of PCNA-dependent processes is another potential mechanism through which pyrazole derivatives may exert their anticancer effects.

Kinase Inhibition

Many pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are enzymes that play a critical role in cell signaling and growth. nih.gov Dysregulation of kinase activity is a common feature of cancer. The ability of this compound analogues to inhibit specific kinases contributes significantly to their anticancer properties.

These compounds have shown inhibitory activity against several key kinases, including:

c-Src: A non-receptor tyrosine kinase involved in cell proliferation, survival, and metastasis. nih.gov

Abl: A non-receptor tyrosine kinase, the hyperactivity of which is associated with chronic myeloid leukemia (CML). nih.govucsd.edu

EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase that is often overexpressed in various cancers and plays a role in tumor growth and progression. researchgate.netexlibrisgroup.com

The inhibition of these kinases disrupts the signaling pathways that drive cancer cell growth and survival. For example, dual inhibitors of c-Src and Abl have been shown to be effective in blocking kinase activity in the nanomolar range, leading to apoptosis and cell cycle arrest. nih.gov

Antioxidative Properties

Beyond their anticancer activities, this compound and its analogues possess notable antioxidative properties. Antioxidants are crucial for protecting cells from damage caused by oxidative stress, which is implicated in various chronic diseases.

Radical Scavenging Activity

The antioxidant potential of these compounds is often assessed by their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate this activity. mdpi.comnih.govresearchgate.net In this assay, the ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured by a decrease in absorbance, indicating its radical scavenging capacity. nih.gov

Several studies have demonstrated that pyrazole derivatives exhibit significant DPPH radical scavenging activity. mdpi.com This activity is often attributed to the presence of phenolic hydroxyl groups in their structures, which can readily donate a hydrogen atom to neutralize free radicals. nih.gov

Mechanisms of Oxidative Stress Mitigation

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. nih.govnih.gov ROS can damage cellular components, including lipids, proteins, and DNA.

The pyrazole-based compounds can mitigate oxidative stress through several mechanisms. Their radical scavenging activity directly neutralizes ROS. mdpi.com Additionally, they can enhance the body's endogenous antioxidant defense systems. This may involve increasing the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX). mdpi.com These enzymes play a critical role in detoxifying ROS and protecting cells from oxidative damage.

Other Reported Biological Activities in Pyrazole-Phenol Scaffolds

The unique structural features of pyrazole-phenol derivatives have prompted extensive research into their therapeutic applications. These investigations have revealed a broad spectrum of biological activities, highlighting the potential of this scaffold in the development of novel therapeutic agents for a variety of diseases. The following sections detail some of the other significant biological activities associated with pyrazole-phenol and related pyrazole structures.

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health issue. The search for new, effective, and less toxic treatments is ongoing. Pyrazole derivatives have emerged as a promising class of compounds in this effort.

Research has demonstrated the potent antileishmanial effects of various pyrazole-containing molecules. For instance, a series of synthesized pyrazole and pyrano[2,3-c]pyrazole derivatives were evaluated for their efficacy against Leishmania major promastigotes. Several of these compounds exhibited significant antileishmanial activity, with IC50 values indicating greater potency than the standard drug, Glucantime. nih.gov Notably, compound P12 , a pyrano[2,3-c]pyrazole with 2,4-dichloro substituents on a phenyl ring, was the most potent, with an IC50 value of 34.79 µg/mL. nih.gov Another study highlighted a novel pyrazole derivative, 4-[2-(1-(ethylamino)-2-methylpropyl)phenyl]-3-(4-methyphenyl)-1-phenylpyrazole, which showed strong inhibitory effects against multiple Leishmania species, including L. tropica, L. major, and L. infantum, with IC50 values as low as 0.40 µg/mL. nih.govmdpi.com

Furthermore, hydrazine-coupled pyrazole derivatives have been synthesized and evaluated, with some compounds showing superior activity against Leishmania aethiopica compared to standard treatments like miltefosine (B1683995) and amphotericin B deoxycholate. malariaworld.orgresearchgate.net Compound 13 from this series displayed remarkable antipromastigote activity with an IC50 of 0.018 µg/mL. malariaworld.orgresearchgate.net Phenyl pyrazoline derivatives have also been identified as potent antileishmanial agents, with some showing comparable activity to amphotericin B deoxycholate against Leishmania aethiopica amastigotes. academicjournals.org

CompoundLeishmania SpeciesIC50 (µg/mL)Reference
P12L. major34.79 nih.gov
P1L. major35.53 nih.gov
P5L. major36.79 nih.gov
4-[2-(1-(ethylamino)-2-methyl- propyl)phenyl]-3-(4-methyphenyl)-1- phenylpyrazoleL. infantum0.40 nih.gov
4-[2-(1-(ethylamino)-2-methyl- propyl)phenyl]-3-(4-methyphenyl)-1- phenylpyrazoleL. tropica0.48 nih.gov
4-[2-(1-(ethylamino)-2-methyl- propyl)phenyl]-3-(4-methyphenyl)-1- phenylpyrazoleL. major0.63 nih.gov
Hydrazine-coupled pyrazole 13L. aethiopica0.018 malariaworld.orgresearchgate.net
Phenyl pyrazoline IIIL. aethiopica (amastigote)0.28 academicjournals.org
Amphotericin B (Standard)L. infantum0.24 nih.gov
Glucantime (Standard)L. major97.31 nih.gov

The management of diabetes mellitus often involves the inhibition of carbohydrate-hydrolyzing enzymes to control postprandial hyperglycemia. Pyrazole derivatives have been investigated for their potential to inhibit key enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase. researchgate.net

Several studies have reported the synthesis of pyrazole derivatives with significant antidiabetic activity. nih.govmdpi.com For instance, pyrazole-based Schiff bases have demonstrated higher inhibitory effects on both α-amylase and α-glucosidase when compared to the standard drug, acarbose, at equivalent concentrations. mdpi.com The substitution pattern on the phenyl ring of these Schiff bases was found to influence their inhibitory activity, with electron-withdrawing groups enhancing their potency. mdpi.com

In one study, two synthesized pyrazole derivatives, Pyz-1 and Pyz-2 , showed potent inhibition of both α-glucosidase and α-amylase. nih.gov Their IC50 values were comparable to that of acarbose, indicating their potential as effective antidiabetic agents. nih.gov These findings suggest that the pyrazole scaffold is a promising framework for the design of new drugs to manage diabetes. researchgate.neteurekaselect.comresearchgate.net

CompoundTarget EnzymeIC50 (µM)Reference
Pyz-1α-glucosidase75.62 ± 0.56 nih.gov
Pyz-2α-glucosidase95.85 ± 0.92 nih.gov
Acarbose (Standard)α-glucosidase72.58 ± 0.68 nih.gov
Pyz-1α-amylase119.3 ± 0.75 nih.gov
Pyz-2α-amylase120.2 ± 0.68 nih.gov
Acarbose (Standard)α-amylase115.6 ± 0.574 nih.gov

Neurodegenerative diseases and anxiety disorders represent a significant burden on global health. There is a growing interest in identifying novel compounds that can offer neuroprotection and anxiolytic effects. Pyrazole derivatives have been explored for these properties, with several studies indicating their potential therapeutic value. researchgate.netglobalresearchonline.net

Research has shown that certain pyrazole analogs can attenuate microglia-mediated neurotoxicity. nih.gov For example, pyrazole derivatives with sterically hindered substituents on an amide group demonstrated the ability to protect neurons from inflammatory conditions. nih.gov Further studies on pyrazolyl oxalamide derivatives have led to the identification of compounds that significantly reduce the neurotoxic secretions from immune-stimulated microglia-like cells, thereby protecting neuronal cells. nih.gov One study reported that a series of synthesized pyrazolone (B3327878) derivatives exhibited neuroprotective effects against pentylenetetrazole (PTZ)-induced neuroinflammation in mice, suggesting a regulatory role in inflammatory pathways. nih.govresearchgate.net

The anti-inflammatory and antioxidant properties of these compounds are believed to contribute significantly to their neuroprotective effects. nih.govresearchgate.netnih.gov For instance, some pyrazole derivatives have shown the ability to reduce oxidative stress and ameliorate inflammatory cascades in the brain. nih.govresearchgate.net While specific anti-anxiety data for pyrazole-phenol scaffolds is an area of emerging research, the broader class of pyrazole derivatives has been associated with antidepressant and anticonvulsant activities, which are often linked to anxiolytic effects. nih.gov

The rise of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. The pyrazole scaffold has been identified as a privileged structure in the design of novel antimalarial drugs. mdpi.commalariaworld.orgnih.gov

Numerous studies have demonstrated the antiplasmodial activity of pyrazole derivatives. For instance, a series of 5-anilino-3-(hetero)arylpyrazoles were evaluated, and several compounds showed micromolar IC50 values against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. mdpi.com Hybrid molecules combining the pyrazole core with other pharmacophores have also shown promise. Hydrazine-coupled pyrazoles have demonstrated significant in vivo antimalarial activity against Plasmodium berghei. malariaworld.orgresearchgate.net

Furthermore, the hybridization of 4-aminoquinoline (B48711) with a pyrano[2,3-c]pyrazole scaffold resulted in a compound (4b ) with potent antiplasmodial activity against both sensitive (3D7) and resistant (K1) strains of P. falciparum, with EC50 values in the nanomolar range. nih.gov Furanone-based pyrazole hybrids have also been synthesized and shown to be potent antimalarial agents, with some derivatives exhibiting IC50 values below 2 µg/mL. nih.gov These findings underscore the potential of pyrazole-based compounds in the development of next-generation antimalarial therapies. malariaworld.org

Compound/Derivative SeriesPlasmodium falciparum Strain(s)IC50/EC50Reference
5-anilino-pyrazoles (e.g., 2l)W2 (CQ-resistant)12.14 µM mdpi.com
5-anilino-pyrazoles (e.g., 2l)D10 (CQ-sensitive)18.08 µM mdpi.com
4-aminoquinoline-pyrano[2,3-c]pyrazole hybrid (4b)3D7 (CQ-sensitive)0.0130 ± 0.0002 µM nih.gov
4-aminoquinoline-pyrano[2,3-c]pyrazole hybrid (4b)K1 (CQ-resistant)0.02 ± 0.01 µM nih.gov
Furanone-pyrazole hybrid (7d)Not specified1.968 µg/mL nih.gov
Furanone-pyrazole hybrid (7g)Not specified1.983 µg/mL nih.gov
Furanone-pyrazole hybrid (8e)Not specified2.069 µg/mL nih.gov

As mentioned in the context of antidiabetic potential, the inhibition of α-amylase and α-glucosidase is a key strategy for managing type 2 diabetes. nih.gov The pyrazole-phenol scaffold has been extensively studied for its ability to inhibit these enzymes.

A novel series of pyrazole-linked hydrazide-hydrazone derivatives was designed and synthesized, with many of the compounds showing excellent antihyperglycemic activity. researchgate.net For example, compound 4m from this series, which features a para-hydroxy group on a phenyl ring, was a potent inhibitor of both α-amylase and α-glucosidase, with IC50 values of 29.08 ± 0.86 µM and 30.58 ± 0.56 µM, respectively. researchgate.net These values indicate greater potency than the standard drug, acarbose. researchgate.net

Another study on pyrazole-imidazopyridine hydrazones also reported significant inhibitory activity against α-glucosidase and α-amylase. researchgate.net The promising results from these studies highlight the potential of pyrazole-based compounds as effective inhibitors of these key digestive enzymes, offering a viable path for the development of new antidiabetic therapies. researchgate.net

CompoundTarget EnzymeIC50 (µM)Reference
Pyrazole-hydrazide hydrazone (4m)α-amylase29.08 ± 0.86 researchgate.net
Acarbose (Standard)α-amylase126.50 ± 2.01 researchgate.net
Pyrazole-hydrazide hydrazone (4m)α-glucosidase30.58 ± 0.56 researchgate.net
Acarbose (Standard)α-glucosidase98.12 ± 2.10 researchgate.net

Phospholipase A2 (PLA2) enzymes play a crucial role in the inflammatory cascade by catalyzing the release of arachidonic acid from cell membranes, which is a precursor to pro-inflammatory mediators. Inhibition of PLA2 is therefore a key target for the development of anti-inflammatory drugs.

Research into 2-pyrazoline (B94618) analogues has identified several compounds with significant inhibitory activity against phospholipase A2. nih.gov A study involving a series of these compounds found that derivatives with specific substitutions, such as chloro and fluoro groups on the phenyl rings, were particularly effective. For instance, 3-(4-chlorophenyl)-5-(2,3-dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (5e ) showed a significant inhibition of PLA2 with an IC50 value of 10.2 µM. nih.gov Similarly, compounds 5c and 5h also demonstrated strong inhibitory effects with IC50 values of 11.1 µM and 11.9 µM, respectively. nih.gov

These findings suggest that the pyrazoline scaffold, which is structurally related to pyrazole, is a promising framework for the development of novel nonsteroidal anti-inflammatory drugs that act by targeting the phospholipase A2 enzyme. nih.gov

CompoundIC50 (µM)Reference
3-(4-chlorophenyl)-5-(2,3-dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (5e)10.2 nih.gov
5-(2,3-dichlorophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (5c)11.1 nih.gov
5-(2,3-dichlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (5h)11.9 nih.gov

Structure Activity Relationship Sar Studies of 4 2 1h Pyrazol 3 Yl Propan 2 Yl Phenol and Its Derivatives

Influence of Substituent Variations on a Compound's Pharmacological Profile

The biological activity of 4-[2-(1H-pyrazol-3-yl)propan-2-yl]phenol derivatives is significantly modulated by chemical substitutions on its three main structural components: the phenolic moiety, the propan-2-yl linker, and the pyrazole (B372694) ring.

Effects of Substitutions on the Phenolic Moiety

The phenolic hydroxyl group is a key feature, often essential for interaction with biological targets through hydrogen bonding. Its position and electronic environment on the phenyl ring are critical determinants of activity.

Research on various classes of phenolic compounds, including those with pyrazole scaffolds, has established several guiding principles. The antioxidant capacity of phenols, for instance, is strongly linked to the number and placement of hydroxyl groups. nih.govresearchgate.net For pyrazole derivatives specifically, the presence of a hydroxyl group on an attached phenyl ring can be crucial for activity. For example, in a series of pyrazoline compounds, a 4-hydroxyphenyl substituent was found to be significantly more potent as a monoamine oxidase (MAO) inhibitor compared to a dimethoxyphenyl analog, highlighting the importance of the free hydroxyl group for the compound's efficacy. nih.gov

Furthermore, introducing an acidic phenol (B47542) in the para-position of a phenyl group attached to a pyrazole core led to the most potent inhibition of meprin α and β, suggesting that this feature is vital for strong enzymatic interaction. nih.gov The electronic properties of other substituents on the phenol ring also play a role; electron-donating groups can enhance activities like antioxidant potential by stabilizing the phenoxy radical. researchgate.net

Table 1: Effect of Phenolic Moiety Substitutions on Biological Activity

Substituent at Phenolic RingGeneral Effect on ActivityPotential Rationale
para-Hydroxyl (-OH)Often essential for activityActs as a key hydrogen bond donor/acceptor for target interaction.
Methoxy (B1213986) (-OCH3) replacing -OHGenerally decreases potencyBlocks the key hydrogen bonding interaction of the free hydroxyl group. nih.gov
Additional -OH groupsMay increase antioxidant activityEnhances radical scavenging capability. nih.govresearchgate.net
Electron-donating groupsCan enhance antioxidant activityStabilizes the resulting phenoxy radical. researchgate.net

Impact of Modifications on the Propan-2-yl Linker

The propan-2-yl group serves as a non-polar, somewhat rigid linker between the phenolic and pyrazole moieties. While direct SAR studies on modifying this specific linker in the context of this compound are not extensively documented in publicly available research, general principles of medicinal chemistry suggest its role is significant.

The size, shape, and flexibility of this linker are critical for defining the spatial orientation of the two aromatic rings. Altering the linker could:

Change the distance and angle between the phenol and pyrazole rings, which could disrupt or enhance optimal binding to a biological target.

Introduce flexibility or rigidity , affecting the conformational entropy upon binding. For instance, replacing the gem-dimethyl groups with a cyclopropyl (B3062369) ring would introduce rigidity, while a longer alkyl chain would increase flexibility.

Alter lipophilicity , which could impact pharmacokinetic properties such as absorption and metabolism.

Without specific experimental data, the effects of such modifications remain speculative but are a key area for future optimization studies.

Role of Substituents on the Pyrazole Ring

The pyrazole ring is a versatile scaffold, and substitutions on its nitrogen and carbon atoms can profoundly influence the pharmacological profile of the molecule. frontiersin.org The pyrazole moiety itself is considered a privileged structure in drug development due to its wide range of biological activities. nih.gov

Key findings from various studies on pyrazole derivatives indicate that:

N-Substitution: The activity of the pyrazole ring can be sensitive to substitution on the nitrogen atom. In some instances, the introduction of lipophilic groups like methyl or phenyl at the N1 position can lead to a decrease in inhibitory activity compared to the unsubstituted (N-H) pyrazole. nih.gov The unsubstituted N-H can act as a hydrogen bond donor, an interaction that is lost upon substitution.

C-Substitution: Substitutions at other positions of the pyrazole ring are crucial for modulating potency and selectivity. The electronic properties of these substituents are known to have a significant impact. acs.org For example, the introduction of electron-donating groups (e.g., -CH3, -OCH3) can be more beneficial for antioxidant activity than unsubstituted or halogen-substituted rings. researchgate.net Conversely, for other activities, electron-withdrawing groups might be preferred to modulate the pKa of the ring nitrogens or to form specific interactions with a target.

Table 2: Influence of Pyrazole Ring Substitutions on Pharmacological Profile

Position of SubstitutionSubstituent TypeObserved Impact on Activity
N1-PositionUnsubstituted (-H)Often crucial; can act as a hydrogen bond donor. nih.gov
N1-PositionLipophilic groups (e.g., -CH3, -Phenyl)May decrease activity by removing H-bond donor capability and adding steric bulk. nih.gov
C4/C5-PositionsElectron-donating groupsCan increase antioxidant activity. researchgate.net
C4/C5-PositionsHalogens (e.g., -Cl, -F)Can modulate lipophilicity and electronic character, with variable effects on activity. nih.gov

Correlation between Molecular Conformation and Biological Activity

The three-dimensional arrangement of a molecule is intrinsically linked to its ability to interact with a biological target. For derivatives of this compound, the relative orientation of the phenol and pyrazole rings, governed by the propan-2-yl linker, is a critical factor.

Studies on structurally related molecules emphasize the importance of conformation. For instance, research on certain bioactive pyrazole-containing molecules has shown that co-planarity between the pyrazole ring and an adjacent aromatic ring can be a key feature for activity, often stabilized by intramolecular hydrogen bonds. researchgate.net In other classes of compounds, a specific "folded" conformation, where two aromatic moieties are brought into a particular spatial arrangement, was found to be essential for triple uptake inhibitory activity. nih.gov

The propan-2-yl linker in this compound restricts the free rotation that would be present with a more flexible chain, thereby pre-organizing the molecule into a limited set of low-energy conformations. This conformational restriction can be advantageous, as it reduces the entropic penalty of binding to a receptor. Computational modeling and conformational analysis are therefore essential tools to understand the preferred spatial arrangements and how they correlate with observed biological activity. bohrium.com

Pharmacophore Development for Targeted Activity Enhancement

Pharmacophore modeling is a powerful computational strategy used in drug design to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. researchgate.net A pharmacophore model for this compound derivatives would typically include features such as:

Hydrogen Bond Donor: The phenolic -OH group.

Hydrogen Bond Acceptor: The nitrogen atom at position 2 of the pyrazole ring. orientjchem.org

Aromatic/Hydrophobic Regions: The phenol and pyrazole rings.

Hydrophobic Center: The gem-dimethyl groups of the propan-2-yl linker.

By analyzing a set of active and inactive derivatives, a 3D pharmacophore model can be generated. This model defines the ideal spatial relationships between these key features. nih.gov For example, the model would specify the optimal distance between the hydrogen bond donor of the phenol and the hydrogen bond acceptor on the pyrazole.

Once validated, this pharmacophore model serves as a 3D query for virtual screening of compound libraries to identify novel molecules with the potential for the desired activity. It can also guide the rational design of new derivatives by highlighting which positions on the scaffold are most amenable to modification to better fit the pharmacophore and, consequently, enhance biological activity.

In Vitro Absorption, Distribution, Metabolism, and Excretion Adme Characterization

Metabolic Stability Profiling (e.g., Hepatic Microsomal Stability, Hepatic S9 Stability)

Metabolic stability assays are fundamental in early drug discovery to estimate the intrinsic clearance of a compound. These assays typically utilize liver fractions, such as hepatic microsomes or the S9 fraction, which contain key drug-metabolizing enzymes.

Hepatic Microsomal Stability: This assay primarily evaluates phase I metabolic pathways, mediated by cytochrome P450 (CYP) enzymes. The pyrazole (B372694) ring, while generally considered metabolically stable, can sometimes undergo oxidation. nih.gov The phenol (B47542) group is a known site for both phase I (hydroxylation) and phase II (glucuronidation, sulfation) metabolism. The stability of 4-[2-(1H-pyrazol-3-yl)propan-2-yl]phenol would be determined by incubating the compound with human, rat, or mouse liver microsomes in the presence of NADPH, a necessary cofactor for CYP enzymes. bienta.netevotec.com The rate of disappearance of the parent compound over time is measured to calculate its half-life (t½) and intrinsic clearance (CLint).

Hepatic S9 Stability: The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the assessment of both phase I and phase II metabolic pathways. bienta.net Given the presence of a phenolic hydroxyl group, which is a prime substrate for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), evaluating stability in the S9 fraction fortified with appropriate cofactors (e.g., UDPGA for glucuronidation, PAPS for sulfation) would provide a more complete picture of its metabolic fate.

Illustrative Metabolic Stability Data

ParameterHuman Liver MicrosomesRat Liver MicrosomesHuman S9 Fraction (+ Cofactors)
Half-life (t½, min) 453025
Intrinsic Clearance (CLint, µL/min/mg protein) 15.423.127.7
Prediction Moderate StabilityModerate to Low StabilityModerate to Low Stability

This is an interactive table. You can sort and filter the data.

Plasma Protein Binding Analysis

Common methods for determining plasma protein binding include equilibrium dialysis, ultrafiltration, and high-performance affinity chromatography. The percentage of the compound bound to plasma proteins is a key parameter for interpreting pharmacokinetic data.

Illustrative Plasma Protein Binding Data

SpeciesAssay Method% Protein Bound
Human Equilibrium Dialysis92.5
Rat Equilibrium Dialysis88.7
Mouse Equilibrium Dialysis85.2

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Membrane Permeability Assays (e.g., Caco-2, PAMPA, MDR1-MDCKII)

To be orally bioavailable, a compound must be able to permeate the intestinal epithelium. In vitro permeability assays are used to predict this absorption.

Caco-2 Permeability: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. nih.govnih.gov This assay can assess both passive diffusion and active transport, including efflux by transporters like P-glycoprotein (P-gp). The apparent permeability coefficient (Papp) is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound may be a substrate for efflux transporters.

Parallel Artificial Membrane Permeability Assay (PAMPA): PAMPA is a non-cell-based assay that measures passive diffusion across an artificial lipid membrane. It is a higher-throughput method used to estimate passive permeability.

MDR1-MDCKII Assay: This assay uses Madin-Darby canine kidney cells transfected with the human MDR1 gene, which encodes for the P-gp efflux transporter. It is specifically used to identify substrates of P-gp.

Illustrative Permeability Data

AssayDirectionPapp (x 10⁻⁶ cm/s)Efflux RatioPermeability Classification
Caco-2 A-B12.51.8High
Caco-2 B-A22.5
PAMPA N/A15.0N/AHigh (Passive)

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In Vitro Metabolite Identification and Profiling

Identifying the major metabolites of a drug candidate is crucial for understanding its clearance pathways and assessing the potential for active or toxic metabolites. Following incubation of this compound with hepatic microsomes or S9 fractions, the samples would be analyzed using high-resolution mass spectrometry (LC-MS/MS).

Expected metabolic pathways for this compound include:

Oxidation: Hydroxylation of the phenyl ring or the pyrazole ring.

Glucuronidation: Conjugation of the phenolic hydroxyl group with glucuronic acid. This is a common metabolic pathway for phenols. nih.gov

Sulfation: Conjugation of the phenolic hydroxyl group with a sulfonate group.

By comparing the mass spectra of the parent compound with the metabolites formed, the chemical structures of the metabolites can be proposed.

Illustrative Metabolite Profile

Metabolite IDProposed Biotransformationm/z
M1O-GlucuronidationParent + 176
M2Monohydroxylation (Aromatic Ring)Parent + 16
M3O-SulfationParent + 80

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Advanced Spectroscopic and Crystallographic Research for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. Both ¹H and ¹³C NMR spectroscopy provide critical information about the chemical environment of individual atoms, allowing for the complete mapping of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-[2-(1H-pyrazol-3-yl)propan-2-yl]phenol is expected to exhibit distinct signals corresponding to the aromatic protons of the phenol (B47542) ring, the protons of the pyrazole (B372694) ring, the methyl protons of the propan-2-yl group, the phenolic hydroxyl proton, and the pyrazole N-H proton. Based on the analysis of similar structures, such as 4-isopropylphenol (B134273), the aromatic protons on the phenol ring are expected to appear as two doublets in the range of δ 6.7-7.2 ppm. The methyl protons of the isopropyl group would likely present as a singlet around δ 1.6 ppm, due to the quaternary carbon to which they are attached. The protons on the pyrazole ring are anticipated to resonate in the region of δ 6.0-7.7 ppm. The phenolic -OH proton and the pyrazole N-H proton are expected to appear as broad singlets, with their chemical shifts being concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each carbon atom in a unique chemical environment. Drawing parallels from 4-isopropylphenol and substituted pyrazoles, the quaternary carbon of the propan-2-yl group is predicted to appear around 40-50 ppm, while the methyl carbons would resonate at approximately 24 ppm. The carbons of the phenol ring are expected in the aromatic region (δ 115-160 ppm), with the carbon bearing the hydroxyl group being the most deshielded. The carbons of the pyrazole ring would also appear in the aromatic region, with their exact shifts influenced by the substitution pattern.

Interactive Data Table: Predicted NMR Data for this compound
Assignment Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
Phenolic -OHVariable (broad singlet)-
Pyrazole N-HVariable (broad singlet)-
Phenol Ar-H6.7-7.2 (d)115-128
Pyrazole C4-H~6.3~105
Pyrazole C5-H~7.6~130-140
Propan-2-yl -CH₃~1.6 (s)~30
Propan-2-yl C(CH₃)₂-~42
Phenol C-OH-~155
Phenol C-C(CH₃)₂-~145
Pyrazole C3-~150

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the O-H stretching of the phenol, N-H stretching of the pyrazole, C-H stretching of the aromatic and aliphatic parts, C=C and C=N stretching of the aromatic rings, and C-O stretching.

The phenolic O-H stretching vibration is anticipated to appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibration of the pyrazole ring is expected to be observed around 3100-3500 cm⁻¹. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹. The C=C stretching vibrations of the phenol and pyrazole rings are expected in the 1450-1600 cm⁻¹ region. A characteristic C-O stretching band for the phenol group should be present around 1200 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands for this compound
Functional Group Predicted Absorption Range (cm⁻¹) Intensity
Phenolic O-H stretch3200-3600Strong, Broad
Pyrazole N-H stretch3100-3500Medium
Aromatic C-H stretch3000-3100Medium
Aliphatic C-H stretch2850-3000Medium
C=C Aromatic stretch1450-1600Medium-Strong
C=N Pyrazole stretch1500-1600Medium
C-O Phenol stretch1180-1260Strong

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, the mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ corresponding to its molecular weight.

The fragmentation of this molecule under electron impact is likely to proceed through several pathways. A common fragmentation for phenols is the loss of a hydrogen atom followed by the elimination of carbon monoxide. Another likely fragmentation pathway would involve the cleavage of the bond between the propan-2-yl bridge and the phenol or pyrazole ring. The fragmentation of pyrazole derivatives often involves the cleavage of the N-N bond and the loss of HCN or N₂. The presence of the isopropyl group could lead to the formation of a stable benzylic-type cation through the loss of a methyl group.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound
Fragment Predicted m/z Description
[M]⁺216Molecular Ion
[M-CH₃]⁺201Loss of a methyl group
[C₇H₇O]⁺107Phenoxy cation
[C₉H₁₁]⁺119Isopropylphenyl cation
[C₄H₅N₂]⁺81Pyrazolyl cation

UV-Visible (UV-Vis) Spectrophotometry for Electronic Transitions

UV-Visible (UV-Vis) spectrophotometry provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of the phenolic and pyrazole chromophores. Phenol itself typically shows two absorption bands in the ultraviolet region, around 210 nm and 270 nm. The presence of the pyrazole ring and the alkyl substituent is expected to cause a slight shift in the position and intensity of these bands. Pyrazole-containing aromatic compounds often exhibit absorption maxima in the range of 250-300 nm. chemicalbook.com The exact λ(max) values would be influenced by the solvent polarity.

Vibrational Spectroscopy for Detailed Molecular Dynamics

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a detailed fingerprint of the molecule's vibrational modes. A normal coordinate analysis can be performed to assign the observed vibrational bands to specific molecular motions. chemicalbook.comcdnsciencepub.com For this compound, this analysis would provide a deeper understanding of the coupling between different vibrational modes and the influence of the substituents on the vibrational frequencies of the phenol and pyrazole rings. This detailed information complements the functional group analysis from IR spectroscopy and provides a more complete picture of the molecule's dynamic behavior.

Future Research Directions and Applications

Design and Synthesis of Next-Generation Pyrazole-Phenol Analogues

The future development of compounds related to 4-[2-(1H-pyrazol-3-yl)propan-2-yl]phenol will heavily rely on the rational design and synthesis of new analogues to enhance potency, selectivity, and pharmacokinetic properties. frontiersin.org The pyrazole (B372694) core is a versatile scaffold that allows for substitutions, additions, or removal of functional groups, which are effective strategies for designing biologically important molecules. frontiersin.org

Key strategies for designing next-generation analogues include:

Bioisosteric Replacement: The pyrazole ring can act as a bioisostere for other aromatic systems like benzene (B151609) or phenol (B47542), potentially improving physicochemical properties such as lipophilicity and water solubility. nih.gov Future designs could explore replacing the phenol group with other bioisosteres, such as benzimidazolones or indoles, to enhance metabolic stability and receptor selectivity. researchgate.net

Functional Group Modification: Introducing various substituents on both the pyrazole and phenol rings can modulate biological activity. For instance, adding electron-donating groups like methoxy (B1213986) moieties can confer additional hydrogen bonding opportunities and enhance interaction with biological targets. frontiersin.org Conversely, incorporating fluorine atoms can alter metabolic stability and binding affinity. chemimpex.com

Hybrid Scaffolds: Creating hybrid molecules by linking the pyrazole-phenol core to other pharmacologically active heterocycles (e.g., thiazole (B1198619), triazole, pyrimidine) is a promising approach. nih.govnih.gov This can lead to compounds with dual or synergistic modes of action, such as dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors or dual EGFR/COX-2 inhibitors. frontiersin.orgnih.gov

Synthetic approaches can leverage established methods for pyrazole synthesis, including the condensation of α,β-unsaturated ketones with hydrazine (B178648) derivatives, 1,3-dipolar cycloadditions, and multicomponent reactions that allow for the efficient generation of diverse compound libraries. nih.govmdpi.com Automated library synthesis could further accelerate the creation and screening of new analogues. chemistryviews.org

Design StrategyObjectiveExample ModificationPotential Outcome
Functional Group SubstitutionEnhance potency and selectivityAddition of halogens (F, Cl, Br) or methoxy groups to the phenol ring. frontiersin.orgchemimpex.comImproved binding affinity and metabolic stability.
Bioisosteric ReplacementImprove pharmacokinetic propertiesReplace the phenol -OH group with other H-bond donors/acceptors. nih.govEnhanced solubility and metabolic profile.
Scaffold HybridizationAchieve dual or synergistic activityLink the core structure to other heterocycles like thiazole or triazole. nih.govnih.govDevelopment of agents with multiple therapeutic targets.
Structural ModificationModulate physical propertiesAlter the linker between the pyrazole and phenol rings. frontiersin.orgOptimization of lipophilicity and molecular conformation.

Comprehensive Elucidation of Molecular Mechanisms of Action for Key Activities

While pyrazole-phenol compounds are known for a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects, the precise molecular mechanisms for this compound are not fully understood. nih.govmdpi.comnih.gov Future research must focus on delineating the specific signaling pathways and molecular targets modulated by this compound.

Key areas for mechanistic investigation include:

Target Identification: Identifying the primary protein targets is crucial. Given the activities of similar compounds, potential targets include enzymes like COX-1, COX-2, 5-LOX, and protein kinases such as Epidermal Growth Factor Receptor (EGFR). frontiersin.orgnih.gov Techniques like affinity chromatography, proteomics, and computational target prediction can be employed.

Pathway Analysis: Once targets are identified, downstream signaling pathways should be investigated. For example, if the compound inhibits COX-2, its effect on prostaglandin (B15479496) synthesis and subsequent inflammatory pathways needs to be confirmed. In the context of anticancer activity, analysis of apoptosis induction (e.g., regulation of Bax and Bcl-2 proteins) and cell cycle arrest is necessary. nih.gov

Molecular Modeling: In silico studies, including molecular docking, can provide insights into the binding modes of the compound with its targets. nih.gov These models can reveal key interactions, such as hydrogen bonds and π-π stacking, which can explain the compound's potency and selectivity and guide the design of more effective analogues. nih.gov For instance, molecular docking has been used to show how pyrazole derivatives can block the access of substrates to an enzyme's active site. nih.gov

Exploration of Novel Therapeutic Applications Beyond Current Scope

The broad spectrum of biological activities reported for pyrazole derivatives suggests that this compound may have therapeutic potential beyond its currently investigated applications. mdpi.comglobalresearchonline.net The pyrazole scaffold is present in drugs used for a wide variety of conditions, including inflammation, pain, psychosis, and obesity. nih.gov

Future research should explore its efficacy in other therapeutic areas:

Neurodegenerative Diseases: Some pyrazole derivatives have shown neuroprotective properties. globalresearchonline.net Investigating the potential of this compound to modulate pathways involved in diseases like Alzheimer's or Parkinson's could open new avenues for treatment.

Metabolic Disorders: The anti-inflammatory and antioxidant properties of pyrazole-phenols may be relevant to metabolic diseases such as diabetes, where chronic inflammation and oxidative stress play a significant role. researchgate.net

Infectious Diseases: Pyrazole derivatives have been studied for their antimicrobial, antifungal, and antiviral activities. mdpi.comontosight.ai Screening against a panel of bacterial, fungal, and viral pathogens could reveal novel anti-infective applications.

Cardiovascular Diseases: Certain pyrazole-containing drugs target the cardiovascular system. nih.gov The potential of this compound to act on targets relevant to conditions like hypertension or thrombosis warrants investigation.

Potential Therapeutic AreaRationale based on Pyrazole Class ActivitiesKey Research Question
Neurodegenerative DisordersKnown neuroprotective properties of some pyrazole compounds. globalresearchonline.netCan it cross the blood-brain barrier and modulate neuroinflammatory pathways?
Metabolic Diseases (e.g., Diabetes)Reported antidiabetic and antioxidant activities. researchgate.netDoes it affect glucose metabolism or insulin (B600854) signaling pathways?
Infectious DiseasesBroad antimicrobial, antifungal, and antiviral effects. mdpi.comontosight.aiWhat is its spectrum of activity against clinically relevant pathogens?
Cardiovascular ConditionsSome pyrazoles are used as cardiovascular drugs. nih.govDoes it interact with targets like plasma kinases or phosphodiesterases?

Development of Targeted Delivery Systems for Enhanced Efficacy

A significant challenge for many phenolic compounds in therapeutic development is their potential for low stability, poor solubility, and limited bioavailability, which can impair treatment efficacy. mdpi.com Future research should focus on developing advanced drug delivery systems to overcome these limitations for this compound.

Nano-based drug delivery systems are a particularly promising strategy for polyphenolic compounds. mdpi.com These systems can enhance bioavailability, improve targeting to specific tissues, and enable controlled release.

Potential delivery systems for exploration include:

Liposomes: These lipid-based vesicles can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and improving their pharmacokinetic profile.

Micelles: Polymeric micelles can self-assemble to encapsulate poorly soluble drugs like the pyrazole-phenol compound, increasing their solubility in aqueous environments. mdpi.com

Nanogels and Polymeric Nanoparticles: These systems can be engineered for stimuli-responsive drug release (e.g., in response to the pH of a tumor microenvironment) and can be surface-functionalized with ligands for targeted delivery to specific cells or tissues. mdpi.com

By encapsulating this compound in such nanocarriers, it may be possible to maximize its therapeutic effect while minimizing potential off-target effects. mdpi.com

Application of Artificial Intelligence and Machine Learning in Compound Optimization

Future applications of AI/ML in this context include:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be built using machine learning algorithms (e.g., random forests, artificial neural networks) to predict the biological activity of novel analogues before they are synthesized. researchgate.net This allows researchers to prioritize the most promising candidates for synthesis and testing.

ADMET Prediction: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. patsnap.comnih.gov This early-stage screening helps to eliminate candidates with poor pharmacokinetic profiles, reducing the high attrition rates common in drug development.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. preprints.org By providing the model with the pyrazole-phenol scaffold and a set of desired activity and ADMET parameters, these algorithms can propose novel, optimized structures for synthesis.

Virtual Screening: AI can rapidly screen vast virtual libraries of chemical compounds to identify those with a high probability of binding to a specific biological target, significantly speeding up the hit-to-lead process. preprints.org

Q & A

Q. What are the optimal synthetic routes for 4-[2-(1H-pyrazol-3-yl)propan-2-yl]phenol, and how can reaction conditions be controlled to maximize yield and purity?

The synthesis typically involves multi-step organic reactions, such as Mannich reactions or condensation of phenolic precursors with pyrazole derivatives. Key steps include:

  • Temperature control : Maintain reflux conditions (e.g., 16–30 hours at 80–100°C) to ensure completion of cyclization or coupling steps .
  • Solvent selection : Use polar aprotic solvents (e.g., ethanol, dioxane) to stabilize intermediates and improve solubility .
  • Catalyst optimization : For reduction steps (e.g., nitro to amine), stannous chloride in ethanol under reflux is effective .
  • Purification : Recrystallization from methanol or ethanol ensures high purity (>95%) .

Q. Which analytical techniques are most effective for characterizing the compound's structure and purity?

  • Thin-layer chromatography (TLC) : Monitor reaction progress using silica gel plates and UV visualization .
  • Nuclear magnetic resonance (NMR) : 1H/13C NMR confirms regiochemistry of the pyrazole ring and phenolic hydroxyl group. Aromatic protons appear at δ 6.5–8.0 ppm, while pyrazole protons resonate at δ 7.2–8.1 ppm .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C13H14N2O for the base compound) .

Q. What are the key considerations in designing biological assays for this compound?

  • Target selection : Prioritize enzymes or receptors with known interactions with pyrazole or phenolic motifs (e.g., cyclooxygenase for anti-inflammatory studies) .
  • Assay conditions : Use cell-based viability assays (MTT/XTT) at concentrations of 1–100 µM, with DMSO as a solubilizing agent (<0.1% v/v) .
  • Controls : Include positive controls (e.g., indomethacin for COX inhibition) and vehicle controls to validate specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic protocols reported across different studies?

  • Stepwise validation : Reproduce each synthetic step independently, adjusting variables (e.g., reaction time, catalyst loading) to identify critical parameters. For example, stannous chloride-mediated reductions require strict anhydrous conditions to avoid side reactions .
  • Cross-referencing intermediates : Use TLC and NMR to confirm the identity of intermediates, especially when divergent pathways (e.g., Mannich vs. condensation routes) are reported .

Q. What strategies are employed to analyze the compound's reactivity for derivatization?

  • Functional group prioritization : The phenolic –OH group undergoes etherification (e.g., alkylation with propargyl bromide) or acylation, while the pyrazole N–H participates in alkylation or coordination chemistry .
  • Protection/deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect the phenol during pyrazole modifications, followed by fluoride-mediated deprotection .

Q. How do structural features like dihedral angles influence biological activity?

Single-crystal X-ray studies reveal that dihedral angles between the pyrazole ring and substituents (e.g., 16.8° for methoxyphenyl groups) impact binding to planar enzyme active sites. Larger angles (>45°) reduce steric hindrance, enhancing affinity for hydrophobic pockets .

Q. What methodologies are used in comparative structure-activity relationship (SAR) studies with analogs?

  • Scaffold diversification : Synthesize analogs with halogenated aryl groups (e.g., 4-chlorophenyl) or methyl substitutions to assess electronic effects on activity .
  • Biological profiling : Test analogs against a panel of targets (e.g., antimicrobial assays on S. aureus and E. coli) to correlate substituent effects with potency .

Q. How can data discrepancies in spectroscopic characterization be addressed?

  • Dynamic NMR : Resolve tautomeric equilibria (e.g., pyrazole ring proton shifts) by acquiring spectra at variable temperatures (25–60°C) .
  • Crystallographic refinement : Use hydrogen bonding parameters (e.g., O–H⋯N distances of 2.6–2.8 Å) to validate NMR assignments .

Q. How does the compound's stereoelectronic environment affect its chemical behavior?

The electron-withdrawing phenol group deactivates the pyrazole ring toward electrophilic substitution but enhances nucleophilic reactivity at the N–H position. Computational DFT studies (e.g., Mulliken charges) predict regioselectivity in cross-coupling reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.